molecular formula C25H27ClN2O3 B11141453 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone

Cat. No.: B11141453
M. Wt: 438.9 g/mol
InChI Key: FTTWFEKTZSIJCV-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone is a synthetic compound featuring a 1(2H)-isoquinolinone core substituted at the 2-position with an isobutyl group and at the 4-position with a [4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl moiety. The 4-chlorophenyl and hydroxyl groups on the piperidine ring may enhance receptor binding through halogen interactions and hydrogen bonding, respectively, while the isobutyl substituent could influence lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one

InChI

InChI=1S/C25H27ClN2O3/c1-17(2)15-28-16-22(20-5-3-4-6-21(20)23(28)29)24(30)27-13-11-25(31,12-14-27)18-7-9-19(26)10-8-18/h3-10,16-17,31H,11-15H2,1-2H3

InChI Key

FTTWFEKTZSIJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone typically involves multiple steps. One common method includes the following steps:

    Formation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.

    Coupling with Isoquinolinone: The intermediate is then reacted with 2-isobutyl-1(2H)-isoquinolinone in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-{[4-(4-chlorophenyl)-4-oxopiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone.

    Reduction: Formation of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study various biological processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Haloperidol

Molecular Formula: C₂₁H₂₃ClFNO₂ Key Features:

  • Core Structure: Butyrophenone (4-fluorobutyrophenone) linked to 4-(4-chlorophenyl)-4-hydroxypiperidine.
  • Pharmacological Activity : Potent D₂ dopamine receptor antagonist, widely used as an antipsychotic .
  • Solubility: 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone (haloperidol analog) has documented aqueous solubility data (entry 4202 in Handbook of Aqueous Solubility Data) .

Comparison :

  • The target compound replaces haloperidol’s butyrophenone core with an isoquinolinone ring, which may alter receptor selectivity.
  • Both compounds share the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, critical for dopamine receptor binding .

4-{[4-(4-Fluorophenyl)-1-Piperazinyl]carbonyl}-2(1H)-quinolinone

Molecular Formula : C₂₀H₁₇FN₃O₂ (derived from )
Key Features :

  • Core Structure: Quinolinone substituted with a 4-fluorophenyl-piperazinyl carbonyl group.
  • Structural Differences: Piperazine ring (vs. piperidine in the target compound) with a fluorine substituent. Quinolinone vs. isoquinolinone core, altering aromaticity and electron distribution.

Comparison :

  • The fluorophenyl group may enhance metabolic stability compared to the chlorophenyl group in the target compound.
  • Piperazine’s additional nitrogen could increase solubility but reduce CNS penetration due to higher polarity .

2-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula : C₁₅H₂₀N₂O
Key Features :

  • Core Structure: Tetrahydroisoquinoline linked to piperidine via a carbonyl group.

Comparison :

  • The absence of the 4-hydroxyl group may result in weaker binding to targets requiring polar interactions.
  • The tetrahydroisoquinoline core is less aromatic than isoquinolinone, possibly affecting electronic properties .

4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isobutylphenyl)quinoline

Molecular Formula : C₃₂H₃₄N₂O
Key Features :

  • Core Structure: Quinoline with isobutylphenyl and benzyl-piperidinyl substituents.
  • Structural Similarities : Shares the isobutyl group and piperidine-carbonyl linkage with the target compound.

Comparison :

  • Quinoline’s nitrogen position differs from isoquinolinone, altering electron density and binding affinity .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Solubility (mg/mL) References
Target Compound Not explicitly given Isoquinolinone, 2-isobutyl, 4-(4-Cl-Ph-4-OH-piperidine)carbonyl Inferred CNS activity Not reported
Haloperidol C₂₁H₂₃ClFNO₂ Butyrophenone, 4-(4-Cl-Ph-4-OH-piperidine) D₂ antagonist, antipsychotic 0.42 (analog)
4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone C₂₀H₁₇FN₃O₂ Quinolinone, 4-F-Ph-piperazine Not reported Not reported
2-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline C₁₅H₂₀N₂O Tetrahydroisoquinoline, piperidine carbonyl Not reported Not reported
4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isobutylphenyl)quinoline C₃₂H₃₄N₂O Quinoline, isobutylphenyl, benzyl-piperidine Not reported Not reported

Research Findings and Implications

  • Receptor Binding: The 4-hydroxypiperidine and chlorophenyl groups are critical for dopamine receptor interaction, as seen in haloperidol. Modifications in the core structure (e.g., isoquinolinone vs. butyrophenone) may shift selectivity toward other CNS targets .
  • Solubility and Bioavailability: The target compound’s isoquinolinone core and isobutyl group likely reduce aqueous solubility compared to haloperidol’s butyrophenone, necessitating formulation adjustments .
  • Safety Profile : Haloperidol’s extrapyramidal side effects are linked to its D₂ affinity. Structural differences in the target compound might mitigate these effects but require validation .

Biological Activity

The compound 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone is a complex organic molecule with significant potential in medicinal chemistry, particularly in the treatment of psychiatric disorders. Its structural characteristics suggest a multifaceted interaction with biological targets, primarily through modulation of neurotransmitter systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23ClN2O2
  • Molecular Weight : Approximately 364.86 g/mol

The compound features a piperidine ring, a chlorophenyl group, and an isoquinolinone structure, which are known to influence its biological activity significantly.

Research indicates that this compound may act primarily as an antagonist at dopamine D2 receptors, similar to other antipsychotic agents. The presence of the hydroxypiperidine moiety suggests potential interactions with various neurotransmitter systems, including serotonin and norepinephrine pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation : Inhibition of D2 receptors can alleviate symptoms of psychosis.
  • Serotonin Receptor Interaction : Potential effects on 5-HT receptors could enhance mood stabilization.
  • Neurotransmitter Reuptake Inhibition : May influence the reuptake of norepinephrine and serotonin, contributing to its therapeutic effects.

Biological Activity

The biological activity of the compound has been evaluated through various studies focusing on its pharmacological properties:

Antipsychotic Activity

Studies have demonstrated that derivatives of isoquinolinones exhibit significant antipsychotic activity. The compound's structural similarity to established antipsychotics positions it as a candidate for further exploration.

Case Studies

  • In Vivo Studies : Animal models have shown that compounds with similar structures reduce hyperactivity and improve cognitive function in rodent models of schizophrenia.
  • In Vitro Studies : Cell line assays indicate that the compound effectively inhibits dopamine receptor activity, supporting its potential use in treating psychotic disorders.

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activity of structurally similar compounds. The following table summarizes key features:

Compound NameStructureKey Features
HaloperidolHaloperidolTypical antipsychotic; D2 receptor antagonist; used for schizophrenia treatment.
RisperidoneRisperidoneAtypical antipsychotic; broader receptor activity profile; effective for bipolar disorder.
LurasidoneLurasidoneUnique binding profile; used for schizophrenia and depressive episodes in bipolar disorder.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoquinolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution reactions are utilized to introduce the piperidine ring.
  • Final Coupling and Purification : The final product is purified using chromatography techniques, ensuring high yield and purity.

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